molecular formula C10H20N2O3 B12357785 6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one

6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one

Katalognummer: B12357785
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: JRUXARKMDJAHNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one is a heterocyclic organic compound that features a diazinane ring with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one typically involves the reaction of diethoxymethylamine with 2-methyl-1,3-diazinan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The diazinane ring allows for substitution reactions, where one or more substituents can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Diethoxymethyl)-1,3-diazinan-4-one: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-1,3-diazinan-4-one: Similar core structure but lacks the diethoxymethyl group.

Uniqueness

6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one is unique due to the presence of both the diethoxymethyl and methyl groups, which confer specific chemical and physical properties

Eigenschaften

Molekularformel

C10H20N2O3

Molekulargewicht

216.28 g/mol

IUPAC-Name

6-(diethoxymethyl)-2-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C10H20N2O3/c1-4-14-10(15-5-2)8-6-9(13)12-7(3)11-8/h7-8,10-11H,4-6H2,1-3H3,(H,12,13)

InChI-Schlüssel

JRUXARKMDJAHNJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1CC(=O)NC(N1)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.